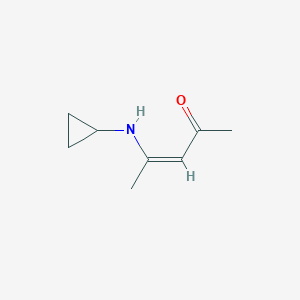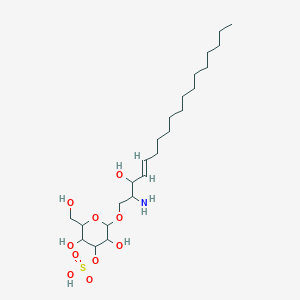
4-N-PENTYLPHENOL-D16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Pentylphenol-D16, also known as 4-n-Pentylphenol (4-PP), is a synthetic phenolic compound that has found use in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 198.25 g/mol and a melting point of approximately 85°C. 4-PP is a useful tool for studying the structure and function of biological molecules, as well as for elucidating the mechanism of action of various compounds.
Mécanisme D'action
The mechanism of action of 4-PP is not fully understood, but it is believed to interact with proteins and other biological molecules. Specifically, 4-PP is thought to bind to the active sites of proteins, thereby disrupting their function. It is also thought to interact with the cell membrane, altering its permeability and affecting the transport of other molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PP are not fully understood, but it is believed to have a toxic effect on cells. It has been shown to induce oxidative stress and cell death in cultured cells, and to disrupt the normal functioning of the cell membrane. In addition, 4-PP has been shown to induce changes in the expression of certain genes, suggesting that it may affect gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
4-PP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. In addition, it is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, 4-PP can be toxic to cells, and it has been shown to induce oxidative stress, so caution should be taken when using it in experiments.
Orientations Futures
There are a number of potential future directions for research into 4-PP. These include further studies into the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted into the structure and function of proteins and other biological molecules that interact with 4-PP, as well as into the effects of environmental pollutants on biological systems. Finally, research could be conducted into the use of 4-PP in drug development and other therapeutic applications.
Méthodes De Synthèse
4-PP can be synthesized through a variety of methods, including the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of 4-chlorophenol with 1-pentanol in the presence of a base such as sodium hydroxide. The Mitsunobu reaction involves the reaction of 4-chlorophenol with 1-pentanol and a catalytic amount of triphenylphosphine oxide. Both methods yield 4-PP in high yields.
Applications De Recherche Scientifique
4-PP has been used in a variety of scientific research applications, including the study of the structure and function of biological molecules. It has been used to study the interactions between proteins and small molecules, as well as to elucidate the mechanism of action of various compounds. 4-PP has also been used to study the effects of environmental pollutants on biological systems, and to investigate the effects of drugs on the central nervous system.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-N-PENTYLPHENOL-D16 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "4-bromophenol-D16", "n-pentylmagnesium bromide", "diethyl ether", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Preparation of 4-bromophenol-D16 by reacting phenol-D16 with bromine in the presence of sulfuric acid.", "Step 2: Preparation of 4-pentylphenol-D16 by reacting 4-bromophenol-D16 with n-pentylmagnesium bromide in diethyl ether.", "Step 3: Purification of 4-pentylphenol-D16 by washing with water, drying with magnesium sulfate, and evaporating the solvent.", "Step 4: Preparation of 4-N-PENTYLPHENOL-D16 by reacting 4-pentylphenol-D16 with sodium hydroxide in water and extracting with diethyl ether.", "Step 5: Purification of 4-N-PENTYLPHENOL-D16 by washing with water, drying with sodium sulfate, and evaporating the solvent." ] } | |
Numéro CAS |
1219805-40-9 |
Nom du produit |
4-N-PENTYLPHENOL-D16 |
Formule moléculaire |
C11D16O |
Poids moléculaire |
180.34 |
Synonymes |
4-N-PENTYLPHENOL-D16 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)



![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)

